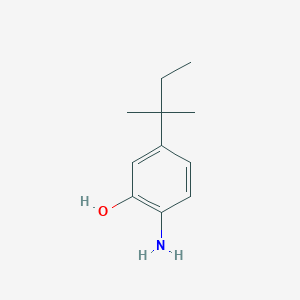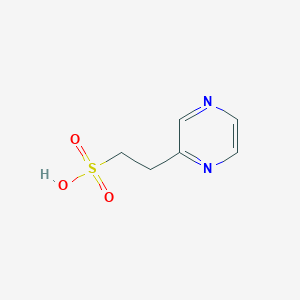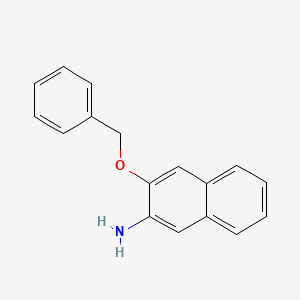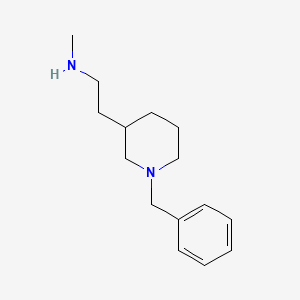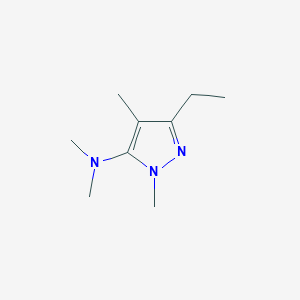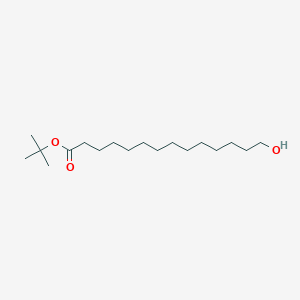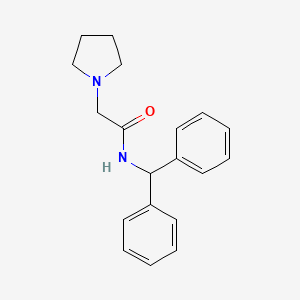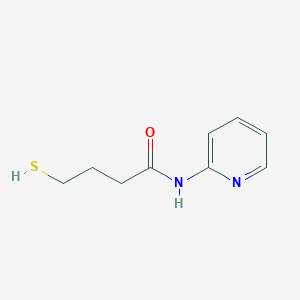![molecular formula C8H14N2O2 B13967422 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is a compound characterized by its unique spirocyclic structure, which includes a four-membered azetidine ring fused to a five-membered ring. This compound contains a carboxylic acid functional group, making it a versatile building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid typically involves the reaction of azetidine derivatives with various reagents. One common method includes the reaction of azetidine with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 20°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like toluene and acetonitrile are often used in industrial settings to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound undergoes reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium . This process involves the formation of reactive oxygen species that damage bacterial DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-oxo-1,6-diazaspiro[3.4]octan-6-yl)acetic acid: Contains an oxo group instead of a hydrogen at the 2-position.
2-(6-azaspiro[3.4]octan-7-yl)acetic acid: Lacks the diaza functionality.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is unique due to its spirocyclic structure and the presence of both secondary and tertiary amine functionalities. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O2/c11-7(12)5-10-4-2-8(6-10)1-3-9-8/h9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
HGDJABQSWHGJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CCN(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



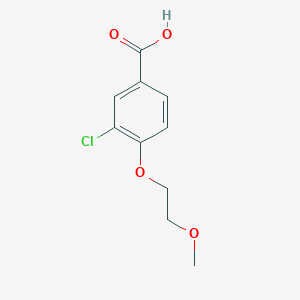
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
